molecular formula C20H21N5O2 B3734974 2-amino-4-(4-hydroxy-3-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile

2-amino-4-(4-hydroxy-3-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile

Cat. No.: B3734974
M. Wt: 363.4 g/mol
InChI Key: UFLVMPANCWTYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-amino-4-(4-hydroxy-3-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The presence of the amino, hydroxy, methoxy, and nitrile groups suggests that this compound might have diverse reactivity and could be used in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, along with an attached phenyl ring (due to the 4-hydroxy-3-methoxyphenyl group) and a nitrile group. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. The amino and hydroxy groups are nucleophilic and could react with electrophiles, the nitrile group can undergo hydrolysis to form a carboxylic acid, and the methoxy group could undergo demethylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitrile, amino, and hydroxy groups would likely make this compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives have been studied for their biological activity, including anti-inflammatory, antimicrobial, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further exploration of its synthesis and potential applications, particularly if it shows promising biological activity .

Properties

IUPAC Name

2-amino-4-(4-hydroxy-3-methoxyphenyl)-6-(3-methyl-1-propylpyrazol-4-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-4-7-25-11-16(12(2)24-25)17-9-14(15(10-21)20(22)23-17)13-5-6-18(26)19(8-13)27-3/h5-6,8-9,11,26H,4,7H2,1-3H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLVMPANCWTYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)O)OC)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-4-(4-hydroxy-3-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile
Reactant of Route 2
2-amino-4-(4-hydroxy-3-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-amino-4-(4-hydroxy-3-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-amino-4-(4-hydroxy-3-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-amino-4-(4-hydroxy-3-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile
Reactant of Route 6
2-amino-4-(4-hydroxy-3-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile

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